molecular formula C18H18N2O2S B5586954 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone

2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone

Cat. No.: B5586954
M. Wt: 326.4 g/mol
InChI Key: IOFMQSRGRPMPGN-UHFFFAOYSA-N
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Description

2-Morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone is a compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenothiazine core with a morpholine substituent, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone typically involves the acylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with acyl chlorides in the presence of a base such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2). The resulting intermediate is then reacted with morpholine in ethanol at room temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenothiazine core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

2-Morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone involves its interaction with biological systems through its phenothiazine core. The compound can intercalate into DNA, disrupt cellular processes, and inhibit microbial growth. It also interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.

    Promethazine: An antihistamine with structural similarities.

    Thioridazine: Another antipsychotic with a phenothiazine backbone.

Uniqueness

2-Morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone is unique due to its morpholine substituent, which enhances its solubility and biological activity. This structural modification differentiates it from other phenothiazine derivatives and contributes to its distinct pharmacological profile .

Properties

IUPAC Name

2-morpholin-4-yl-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-18(13-19-9-11-22-12-10-19)20-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFMQSRGRPMPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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